molecular formula C6H4N2O3 B1629636 4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid CAS No. 1041421-52-6

4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid

Cat. No.: B1629636
CAS No.: 1041421-52-6
M. Wt: 152.11 g/mol
InChI Key: MIZFEOBWVJHCNL-UHFFFAOYSA-N
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Description

4H-Pyrrolo[2,3-d]oxazole-5-carboxylic acid (CAS 1041421-52-6) is a high-value bicyclic heterocyclic compound with a molecular formula of C6H4N2O3 and a molecular weight of 152.11 g/mol . This compound is part of the 4H-pyrrolo[2,3-d]oxazole family, a class of fused 5,5-bicyclic systems that have only recently been synthesized and fully characterized, making them a novel area of interest in synthetic and medicinal chemistry . The compound should be stored sealed in a dry environment at 2-8°C . As a key synthetic building block, this carboxylic acid-functionalized heterocycle serves as a versatile precursor for the development of more complex molecular architectures. Its core structure is of significant interest in the exploration of new chemical space and the development of novel heterocyclic compounds . While detailed biological data is not yet widely published, one study mentions its relevance in the context of D-amino acid oxidase inhibition research, suggesting potential applications in neuroscientific and pharmacological probe development . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-pyrrolo[2,3-d][1,3]oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3/c9-6(10)3-1-4-5(8-3)7-2-11-4/h1-2,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZFEOBWVJHCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1OC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647433
Record name 4H-Pyrrolo[2,3-d][1,3]oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041421-52-6
Record name 4H-Pyrrolo[2,3-d][1,3]oxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4h Pyrrolo 2,3 D Oxazole 5 Carboxylic Acid

Strategic Approaches to the Synthesis of the 4H-Pyrrolo[2,3-d]oxazole Ring System

The primary and most atom-economical method developed for the synthesis of the 4H-pyrrolo[2,3-d]oxazole ring system is based on the isomerization of 5-(2H-azirin-2-yl)oxazole precursors. nih.govnih.gov This strategy involves two main stages: the initial construction of the 5-(2H-azirin-2-yl)oxazole intermediate, followed by its rearrangement to form the final bicyclic pyrrolo[2,3-d]oxazole structure. nih.gov The high strain of the three-membered azirine ring makes it a versatile building block for isomerization reactions to create a variety of more stable five- or six-membered heterocyclic compounds. researchgate.net

The core transformation in the synthesis of the 4H-pyrrolo[2,3-d]oxazole system is the thermal isomerization of a 5-(2H-azirin-2-yl)oxazole intermediate. nih.govresearchgate.net This rearrangement is typically achieved by heating the precursor in a high-boiling, inert solvent. mdpi.com For instance, heating the azirinyl-oxazole precursor in mesitylene (B46885) at 180°C for one hour has proven effective for the conversion. mdpi.com

DFT (Density Functional Theory) calculations suggest the transformation proceeds through a nitrenoid-like transition state, leading to a 3aH-pyrrolo[2,3-d]oxazole intermediate. nih.govnih.gov This is followed by a 1,5-hydride shift to yield the final, more stable 4H-pyrrolo[2,3-d]oxazole product. nih.govnih.gov This thermal method avoids the use of catalysts which were found to be non-selective for this specific polyheteroatomic substrate. mdpi.com The reaction has been successfully applied to a range of substituted precursors, affording the corresponding 4H-pyrrolo[2,3-d]oxazoles in moderate to good yields. mdpi.com

Table 1: Thermal Isomerization of 5-(2H-Azirin-2-yl)oxazoles to 4H-Pyrrolo[2,3-d]oxazoles

While the final ring-forming step is a thermal process, catalysis plays a crucial role in the synthesis of the necessary precursors.

The synthesis of the 5-(2H-azirin-2-yl)oxazole precursors is achieved through a Rhodium(II)-catalyzed reaction. nih.govnih.gov Specifically, dirhodium(II) octanoate (B1194180) (Rh₂(oct)₄) is used as a catalyst for the reaction between 2-(3-aryl/heteroaryl)-2-diazoacetyl-2H-azirines and various nitriles. nih.govnih.gov The reaction involves refluxing the diazoacetylazirine and the nitrile in a solvent like 1,2-dichloroethane (B1671644) (DCE) with a catalytic amount of Rh₂(oct)₄. nih.gov This method allows for the synthesis of a series of 5-(2H-azirin-2-yl)oxazoles with different substituents, which are then used in the subsequent thermal isomerization step. nih.gov Yields for this precursor-forming step range from 15% to 73%. nih.gov

Iron(II) catalysis is a known method for the isomerization of certain nitrogen-containing heterocycles. For example, the Fe(II)-catalyzed isomerization of 4-vinylisoxazoles provides a pathway to substituted pyrroles, typically using inexpensive FeCl₂·4H₂O under mild conditions. nih.govacs.org However, in the context of converting 5-(2H-azirin-2-yl)oxazoles to 4H-pyrrolo[2,3-d]oxazoles, catalytic approaches, including those with iron, were attempted and found to be unsuccessful. mdpi.com These experiments failed due to the non-selective interaction of the catalysts with the polyheteroatomic substrate, leading researchers to adopt the non-catalytic thermal approach for the final isomerization step. mdpi.com

The direct synthesis of 4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid has not been explicitly reported. mdpi.com However, the established synthetic route for the core ring system offers potential pathways for incorporating the carboxylic acid group. One strategy would involve using a nitrile precursor that contains an ester group, which could then be hydrolyzed to a carboxylic acid in a final step. For example, using fumaronitrile (B1194792) in the rhodium-catalyzed reaction to form the azirinyl-oxazole precursor introduces a cyano group that could potentially be converted to a carboxylic acid. nih.gov

Another approach involves the functionalization of the pyrrole (B145914) ring after its formation. The pyrrole nitrogen of the 4H-pyrrolo[2,3-d]oxazole system can be acylated. For example, reacting the heterocycle with p-toluoyl chloride in the presence of sodium hydride and 15-crown-5 (B104581) results in the N-acylated product. mdpi.com While this demonstrates reactivity at the nitrogen, functionalization at the carbon skeleton to introduce a carboxylic acid would require different strategies, possibly involving lithiation followed by quenching with carbon dioxide, a common method for installing carboxylic acid groups on heterocyclic rings.

Catalytic Strategies for Pyrrolo[2,3-d]oxazole Ring Formation

Exploration of Novel Synthetic Pathways for this compound Analogues

The synthesis of analogues of this compound can be envisioned through variations in the established synthetic routes or by employing entirely different cyclization strategies. The synthesis of various pyrrolo-fused heterocycles often involves the construction of a substituted pyrrole ring followed by annulation of the second heterocyclic ring. acs.orgresearchgate.net

For instance, the Hemetsberger–Knittel synthesis is a known method for producing pyrrole rings, which could then be adapted to form fused oxazole (B20620) systems. researchgate.net Similarly, novel pyrrolo[3,4-d]pyridazinone-based compounds have been synthesized, demonstrating the versatility of the pyrrole core in creating diverse fused systems. researchgate.net The synthesis of 2,5-disubstituted oxazoles can also be achieved directly from carboxylic acids using activating agents like triflylpyridinium reagents, which react with isocyanides. nih.gov A similar strategy could potentially be adapted where a suitably functionalized pyrrole-carboxylic acid is used as the starting material to build the fused oxazole ring.

Exploration into related fused systems like pyrrolo[2,1-b] nih.govnih.govbenzothiazoles and dihydropyrido[2,3-d]pyrimidines often utilizes highly functionalized building blocks in microwave-assisted, multi-component reactions, providing rapid access to complex heterocyclic structures. mdpi.com These modern synthetic approaches could offer new avenues for creating libraries of 4H-pyrrolo[2,3-d]oxazole analogues for further investigation.

Mechanistic Investigations of 4H-Pyrrolo[2,3-d]oxazole Formation

The reaction proceeds by heating a solution of the 5-(2H-azirin-2-yl)oxazole precursor in a high-boiling solvent like mesitylene. mdpi.com Density Functional Theory (DFT) calculations have been employed to shed light on the reaction mechanism, revealing a multi-step pathway involving distinct transition states and intermediates. nih.gov

Elucidation of Nitrenoid-like Transition States in Isomerization Reactions

The initial and critical step in the transformation of the 5-(2H-azirin-2-yl)oxazole into the 4H-pyrrolo[2,3-d]oxazole system is the cleavage of the azirine ring. nih.gov According to DFT calculations, this process occurs via a nitrenoid-like transition state. nih.gov This high-energy transition state, labeled TS2a-3′a , represents the point of azirine ring opening. nih.gov

Role of 1,5-Hydride Shifts in Pyrrolo[2,3-d]oxazole Ring Closure

Following the formation of the 3aH-pyrrolo[2,3-d]oxazole intermediate, a subsequent aromatization step is required to yield the stable, final 4H-pyrrolo[2,3-d]oxazole product. nih.gov This stabilization is achieved through a 1,5-hydride shift. nih.gov

This process involves the migration of a hydrogen atom from the 3a-position to the nitrogen atom at position 4. The transition state for this step (TS3′a-3a ) has a much lower activation barrier than the initial ring-opening, making it a facile transformation under the reaction conditions. nih.gov The 1,5-hydride shift is a common mechanistic motif in organic chemistry for the formation of stable aromatic systems. While an intermolecular 1,2-prototropic shift could also be a possibility for the final aromatization step, the intramolecular 1,5-hydride shift represents a direct and energetically favorable pathway. nih.gov

Table 1: Key Intermediates and Transition States in 4H-Pyrrolo[2,3-d]oxazole Formation

This table summarizes the key species involved in the thermal isomerization based on DFT calculations.

Species NameDescriptionRole in Mechanism
5-(2H-azirin-2-yl)oxazoleStarting materialPrecursor to the fused ring system
TS2a-3′a Nitrenoid-like Transition StateHigh-energy state for the initial azirine ring-opening
3aH-pyrrolo[2,3-d]oxazoleNon-aromatic intermediateProduct of the initial ring closure
TS3′a-3a 1,5-Hydride Shift Transition StateEnergetically favorable state for the final aromatization step
4H-pyrrolo[2,3-d]oxazoleFinal ProductStable aromatic fused heterocyclic system

Computational Chemistry and Theoretical Studies of 4h Pyrrolo 2,3 D Oxazole 5 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure Analysis of 4H-Pyrrolo[2,3-d]oxazole-5-carboxylic Acid

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to analyzing the electronic characteristics of molecules. irjweb.comdergipark.org.tr For this compound, such calculations reveal insights into its stability, reactivity, and spectroscopic properties. While specific, in-depth research articles detailing the electronic structure of this exact molecule are not prevalent, the methodology is well-established through studies on analogous heterocyclic systems like oxadiazoles, thienopyrroles, and other oxazole (B20620) derivatives. dergipark.org.trresearchgate.netajchem-a.com

These theoretical analyses typically involve optimizing the molecule's geometry to find its lowest energy conformation. Standard DFT methods, such as B3LYP combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), are commonly used to calculate various electronic properties. irjweb.comdergipark.org.trajchem-a.commaterialsciencejournal.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. irjweb.comdergipark.org.tr

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. ajchem-a.comresearchgate.net In the MEP, negative potential regions (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. ajchem-a.com For this compound, the nitrogen atoms of the oxazole and pyrrole (B145914) rings, along with the oxygen atoms of the carboxylic acid, are expected to be primary sites for electrophilic interactions. ajchem-a.com

Basic computed properties for the molecule are available through public databases.

Table 1: Computed Properties for this compound

Property Value Source
Molecular Formula C₆H₄N₂O₃ nih.gov
Molecular Weight 152.11 g/mol nih.gov
Exact Mass 152.02219199 Da nih.gov
XLogP3 0.7 nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 4 nih.gov
Rotatable Bond Count 1 nih.gov
Topological Polar Surface Area 79.1 Ų nih.gov

| Heavy Atom Count | 11 | nih.gov |

This table was generated using data from PubChem. nih.gov

Quantum Mechanical Investigations of Reaction Mechanisms for 4H-Pyrrolo[2,3-d]oxazole Synthesis

Computational studies have been crucial in elucidating the formation mechanism of the 4H-pyrrolo[2,3-d]oxazole scaffold. A key synthetic route involves the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles. mdpi.com

The thermal conversion of 5-(2H-azirin-2-yl)oxazoles into 4H-pyrrolo[2,3-d]oxazoles has been investigated using DFT calculations (specifically at the B3LYP-D3/6-311+G(d,p) level of theory) to understand the energetics of the reaction. mdpi.com The calculations show that the transformation from the azirine precursor to the pyrrolo-oxazole product proceeds through a high-energy transition state. mdpi.com This is consistent with the harsh experimental conditions required, such as heating in mesitylene (B46885) at 180 °C. mdpi.com The primary activation barrier corresponds to the initial ring-opening of the azirine. mdpi.com

Table 2: Calculated Energetics for the Isomerization of 5-(2H-azirin-2-yl)oxazole

Reaction Step Species Relative Gibbs Free Energy (kcal/mol) Method

Data derived from the study on the thermolysis of 2-methyl-5-phenyl-5-(2H-azirin-2-yl)oxazole. mdpi.com

The high activation barrier of 38.3 kcal/mol confirms that significant thermal energy is required to initiate the isomerization, which aligns with the experimental findings. mdpi.com

The same DFT study that analyzed the reaction energetics also identified the critical species along the reaction coordinate. mdpi.com The mechanism does not proceed in a single step but involves distinct intermediates and transition states.

The proposed pathway is as follows:

The starting material, a 5-(2H-azirin-2-yl)oxazole, undergoes thermal activation.

It passes through a high-energy, nitrenoid-like transition state (TS²ᵃ⁻³´ᵃ) to facilitate the cleavage of the azirine ring. mdpi.com

This leads to the formation of a 3aH-pyrrolo[2,3-d]oxazole intermediate . mdpi.com

This non-aromatic intermediate subsequently undergoes a 1,5-hydride shift to achieve aromatization. mdpi.com

This final step proceeds through its own transition state (TS³´ᵃ⁻³ᵃ), which has a surmountable activation barrier under the reaction conditions, to yield the stable 4H-pyrrolo[2,3-d]oxazole product. mdpi.com

Table 3: Key Species in the Computationally-Modeled Synthesis of 4H-pyrrolo[2,3-d]oxazoles

Species Type Description Role in Reaction
Transition State Nitrenoid-like structure Facilitates initial azirine ring-opening
Intermediate 3aH-pyrrolo[2,3-d]oxazole First cyclic product, non-aromatic
Transition State Structure for 1,5-H shift Facilitates aromatization

| Product | 4H-pyrrolo[2,3-d]oxazole | Stable aromatic final product |

This table summarizes findings from the DFT study on the isomerization mechanism. mdpi.com

Molecular Dynamics Simulations for Conformational Landscape Analysis of this compound

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and stability. mdpi.comajchem-a.com While no specific MD simulation studies have been published for this compound, the methodology is widely applied to similar heterocyclic compounds, particularly in the context of their interaction with biological macromolecules. nih.govnih.govnih.gov

An MD simulation would typically begin with an optimized structure of the molecule, which is then placed in a simulated environment (e.g., a box of water molecules) to mimic physiological conditions. The system's trajectory is then calculated over time (from nanoseconds to microseconds) by solving Newton's equations of motion for all atoms. mdpi.comajchem-a.com

Analysis of the resulting trajectory can reveal:

Conformational Preferences: The simulation can explore the rotational freedom around the single bond connecting the carboxylic acid group to the pyrrole ring, identifying the most stable (lowest energy) conformations.

Structural Stability: When simulating a complex of the molecule with a biological target, metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated. A stable RMSD over time suggests the ligand remains bound in a consistent pose, while RMSF highlights flexible regions of the molecule or its target protein. mdpi.com

Solvent Accessible Surface Area (SASA): This metric calculates the surface area of the molecule exposed to the solvent, which can provide information about how its conformation changes in a solution and its potential for interaction. mdpi.com

Such simulations are invaluable for understanding how the molecule might behave in a dynamic biological environment, which is a critical precursor to drug design.

Computational Prediction of Interactions of this compound with Biological Targets

While extensive biological testing data is not publicly available, this compound has been mentioned in the context of D-amino acid oxidase inhibition. mdpi.com This provides a specific biological target for computational investigation. Molecular docking is the primary computational tool used to predict and analyze the binding of a small molecule (a ligand) to the active site of a protein.

The process of a molecular docking study for this compound with D-amino acid oxidase would involve:

Preparation of Structures: Obtaining the 3D crystal structure of D-amino acid oxidase from a protein database and preparing the 3D structure of the ligand, ensuring correct protonation states.

Docking Simulation: Using software to systematically place the ligand into the defined binding site of the protein, exploring various orientations and conformations.

Scoring and Analysis: The program calculates a binding affinity or docking score for each pose, estimating the strength of the interaction. The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the enzyme's amino acid residues.

Studies on related pyrrolo-oxazole and pyrrole-based compounds have successfully used this approach to rationalize their activity against targets like tubulin, Janus kinases (JAKs), and cyclooxygenases (COX). nih.govnih.govnih.gov These computational models help in understanding the structure-activity relationship (SAR) and guide the design of new, more potent derivatives. For this compound, docking studies could confirm its potential as a D-amino acid oxidase inhibitor and reveal the specific interactions that stabilize its binding, paving the way for further optimization.

Molecular Interactions and Biological System Modulation by 4h Pyrrolo 2,3 D Oxazole 5 Carboxylic Acid

Biochemical Modulation by 4H-Pyrrolo[2,3-d]oxazole-5-carboxylic Acid

The primary biochemical role identified for this compound is its interaction with and modulation of enzyme activity. researchgate.netmdpi.com Research has centered on its inhibitory capacity, particularly against oxidoreductase enzymes.

Studies have identified this compound as an inhibitor of D-amino acid oxidase (DAO). researchgate.netmdpi.com While the compound was noted in connection with DAO inhibition studies, its specific synthesis, along with physical and spectral data, were not detailed in the initial reports. mdpi.com The pyrrolo-oxazole scaffold is considered a promising basis for the development of potent and selective enzyme inhibitors.

Table 1: Known Enzymatic Target for this compound

Enzyme Target Class Known Activity

The mechanism of DAO inhibition by aryl carboxylic acids involves critical interactions within the enzyme's active site. nih.gov A key feature of the DAO active site is the conformational flexibility of the residue Tyr224. nih.gov This flexibility allows Tyr224 to adopt different positions, referred to as the "S" (stacked) and "D" (displaced) states, which influences the structural plasticity of the substrate-binding site. nih.gov

For potent inhibitors, the aromatic ring of the compound typically stacks with the side chain of Tyr224. nih.gov Other key interactions that contribute to binding and inhibition for similar heterocyclic inhibitors include hydrogen bonding and polar contacts with residues such as Val164 and Thr182, which are important for interaction with the FAD cofactor. researchgate.net The transformation of related precursor molecules into the active 4H-pyrrolo[2,3-d]oxazole structure occurs through a nitrenoid-like transition state, yielding the final scaffold capable of these enzymatic interactions. researchgate.netmdpi.com

The binding mode of this compound within the DAO active site is predicated on its aryl carboxylic acid structure. It is hypothesized to bind in a manner similar to other known DAO inhibitors, such as thiophene (B33073) carboxylic acids, where the inhibitor's ring system is stacked tightly with the benzene (B151609) ring of Tyr224. nih.gov This interaction forces the enzyme into the "S" state, which can lead to the disappearance of a secondary pocket in the active site. nih.gov

Table 2: Potential Key Residues in DAO Active Site for Inhibitor Binding

Residue Interaction Type Putative Role
Tyr224 π-stacking Stacks with the inhibitor's aromatic ring system, crucial for potent inhibition. nih.gov
Val164 Hydrogen Bond / Polar Contact Interacts with the FAD cofactor and potentially the inhibitor. researchgate.net

Receptor Interaction Studies of this compound

Direct receptor interaction studies for this compound have not been extensively reported in the available literature. However, research on structurally related scaffolds provides insight into the potential for this chemical family to interact with cell surface receptors. For instance, compounds based on the oxazolo[5,4-d]pyrimidine (B1261902) core, which is another fused heterocyclic system containing an oxazole (B20620) ring, have been developed and evaluated as ligands for cannabinoid receptors. researchgate.net Specifically, a series of these compounds were identified as neutral antagonists for the CB2 receptor, with several demonstrating binding affinities (Ki values) in the sub-micromolar range. researchgate.net This suggests that the broader class of oxazole-containing fused heterocycles has the potential to be developed into receptor-modulating agents.

Cellular Pathway Analysis Perturbed by this compound

While specific cellular pathway analysis for this compound is not detailed, studies on a related class of compounds, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] researchgate.netmdpi.comoxazoles, offer relevant insights. acs.orgnih.gov These structurally analogous molecules have been shown to be potent antimitotic agents that perturb critical cellular pathways involved in cell division and survival. acs.orgnih.gov

Mechanism of action studies revealed that these compounds arrest cells in the G2/M phase of the cell cycle in a concentration-dependent manner. acs.orgnih.gov This cell cycle arrest is a direct consequence of their ability to inhibit tubulin polymerization. acs.org The disruption of microtubule dynamics ultimately triggers programmed cell death through the mitochondrial (intrinsic) apoptosis pathway, which is accompanied by mitochondrial depolarization, the generation of reactive oxygen species, and cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov These findings highlight that the pyrrolo-oxazole core structure can be incorporated into molecules that potently disrupt the tubulin and cell cycle regulatory pathways. acs.org

Phenotypic Screening and Target Deconvolution Methodologies Relevant to this compound

Phenotypic screening is a powerful methodology for discovering compounds with specific biological effects, and it has been applied to compounds structurally related to this compound. For example, the related pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] researchgate.netmdpi.comoxazoles were evaluated in a large-scale phenotypic screen against the National Cancer Institute's panel of 60 human cancer cell lines (NCI-60). nih.gov This screening revealed potent antiproliferative activity, with some compounds showing GI50 values in the nanomolar range across multiple cancer cell types. acs.orgnih.gov

Following the identification of this potent antiproliferative phenotype, target deconvolution studies were performed to identify the molecular mechanism. These subsequent investigations demonstrated that the compounds' cytotoxic effects stemmed from the inhibition of tubulin polymerization. acs.orgnih.gov Further competitive binding assays indicated that these molecules likely bind to the colchicine (B1669291) site on tubulin. acs.org This process—moving from a broad cellular phenotype (e.g., cancer cell death) to a specific molecular target (e.g., tubulin)—is a classic example of a successful phenotypic screening and target deconvolution workflow relevant to this class of heterocyclic compounds.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
D-Amino Acid Oxidase (DAO)
4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] researchgate.netmdpi.comoxazoles
Oxazolo[5,4-d]pyrimidines

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4h Pyrrolo 2,3 D Oxazole 5 Carboxylic Acid

Design and Synthesis of 4H-Pyrrolo[2,3-d]oxazole-5-carboxylic Acid Analogues for SAR Investigations

The design and synthesis of analogues are foundational to exploring the SAR of the this compound scaffold. Synthetic strategies are often developed to allow for the introduction of a wide range of substituents at various positions on the heterocyclic core.

A common synthetic route to oxazoles involves the reaction of activated carboxylic acid derivatives with isocyanides. nih.gov For the pyrrolo-oxazole backbone, this could involve the construction of a substituted pyrrole (B145914) ring first, which is then elaborated to form the fused oxazole (B20620) ring. This approach provides a versatile platform for creating a library of analogues with diverse chemical functionalities, which is essential for a thorough SAR investigation. The synthesis of related pyrrolo[2,3-d]pyrimidin-4-ones has been achieved through the cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with aromatic aldehydes, a strategy that could be adapted for the oxazole series. researchgate.net Microwave-assisted synthesis has also emerged as an efficient method for constructing related fused heterocyclic systems, offering rapid and effective pathways to novel derivatives. mdpi.com

Systematic Variation of Substituents on the this compound Scaffold

Systematic variation of substituents is a key methodology for mapping the SAR of the this compound core. This involves modifying different positions on the molecule and assessing the impact on biological activity. Key positions for substitution include the nitrogen of the pyrrole ring and available carbons on the oxazole ring.

The carboxylic acid group is a common feature in many biologically active molecules and its replacement with various isosteres can significantly alter a compound's properties. Studies on carboxylic acid isosteres have shown that such replacements can lead to considerable variation in physicochemical properties, including acidity (pKa values). upenn.edu For instance, replacing a carboxylic acid with a tetrazole or a hydroxamic acid can modulate the compound's pKa, which in turn can affect its permeability and target binding. upenn.edu

Table 1: Physicochemical Properties of Selected Carboxylic Acid Isosteres

Isostere pKa logP
Carboxylic Acid 4.8 1.9
Tetrazole 4.9 2.1
Acylsulfonamide 2.0 2.5
Hydroxamic Acid 8.8 1.6

Data is illustrative and based on general trends observed for phenylpropionic acid derivatives. upenn.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govuran.ua For derivatives of this compound, QSAR models can predict the activity of untested compounds, thereby guiding the synthesis of more potent analogues.

These models are built using calculated molecular descriptors that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. For example, a 2D-QSAR model might use descriptors like the rotatable bond count and various electronic indices. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide insights into the 3D spatial arrangement of favorable and unfavorable interactions. nih.gov A statistically significant QSAR model, validated through internal and external test sets, can be a powerful tool in the drug design process. nih.govuran.ua Studies on related pyrrole derivatives have successfully employed both 2D and 3D-QSAR approaches to identify key structural features for biological activity. nih.gov

Comparative Analysis with Related Fused Heterocyclic Carboxylic Acid Scaffolds (e.g., Furo[3,2-b]pyrrole, Thieno[3,2-b]pyrrole)

To better understand the role of the oxazole ring in the this compound scaffold, a comparative analysis with structurally similar fused heterocyclic systems is often undertaken. This can provide valuable insights into the optimal heteroatom composition and arrangement for a particular biological target.

Furo[3,2-b]pyrrole: In this scaffold, the oxazole is replaced by a furan (B31954) ring. The synthesis and reactions of furo[2,3-b]pyrroles have been reported, providing a basis for comparison. mdpi.com The different positioning of the oxygen atom and the absence of the oxazole nitrogen would alter the electronic and hydrogen bonding properties of the molecule.

Thieno[3,2-b]pyrrole: The replacement of the oxazole with a thiophene (B33073) ring introduces a sulfur atom. The synthesis of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their derivatives has been described. researchgate.netresearchgate.net The larger size and different electronic nature of sulfur compared to oxygen can lead to distinct interactions with a biological target.

By synthesizing and evaluating the biological activity of these related scaffolds, researchers can determine the importance of the oxazole moiety for the desired pharmacological effect.

Advanced Characterization Methodologies for 4h Pyrrolo 2,3 D Oxazole 5 Carboxylic Acid

Spectroscopic Analysis for Structural Elucidation of 4H-Pyrrolo[2,3-d]oxazole-5-carboxylic Acid and its Derivatives

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4H-pyrrolo[2,3-d]oxazoles. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides comprehensive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for determining the carbon-hydrogen framework of the molecule. In derivatives of 4H-pyrrolo[2,3-d]oxazole, specific chemical shifts and coupling constants confirm the presence of the fused ring system. For instance, in the derivative 2-methyl-5-phenyl-4H-pyrrolo[2,3-d]oxazole, the proton signals for the CH and CH₂ groups of the core structure are distinctly observed. mdpi.com The proton of the pyrrole's NH group typically appears as a broad singlet. mdpi.com In ¹³C NMR spectra, the signals for the carbon atoms of the oxazole (B20620) and pyrrole (B145914) rings confirm the fused heterocyclic structure. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectra of 4H-pyrrolo[2,3-d]oxazole derivatives show characteristic absorption bands that confirm their structural integrity. mdpi.com For the titular carboxylic acid, a broad absorption band for the O-H stretch of the carboxylic acid group would be expected, in addition to the C=O stretching vibration.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio, which is used to determine the elemental formula of a compound. This technique is crucial for confirming the identity of newly synthesized derivatives and serves as a final check on the molecular formula derived from other spectroscopic methods. mdpi.com

Interactive Table 1: Spectroscopic Data for Selected 4H-Pyrrolo[2,3-d]oxazole Derivatives mdpi.com

Compound¹H-NMR (CDCl₃, 400 MHz) δ (ppm)¹³C{¹H}-NMR (CDCl₃, 100 MHz) δ (ppm)IR (KBr, cm⁻¹) νHRMS (ESI) m/z [M+H]⁺
2-Methyl-5-phenyl-4H-pyrrolo[2,3-d]oxazole3.38 (s, 1H), 7.07 (s, 1H), 7.28–7.33 (m, 2H), 7.38–7.42 (m, 3H), 7.91–7.94 (m, 2H), 7.96–8.00 (m, 2H)25.4 (CH), 117.0 (d, CH), 119.9 (d, C), 125.8 (CH), 126.2 (CH), 127.3 (C), 128.7 (CH), 130.2 (CH), 132.3 (d, CH), 136.0 (CH), 151.4 (C), 161.3 (C), 165.9 (d, C)1505, 1543, 1600, 1745, 3059Calcd: 279.0928; Found: 279.0925
2-Ethyl-5-phenyl-4H-pyrrolo[2,3-d]oxazole3.29 (s, 1H), 4.53 (d, 2H), 6.93 (s, 1H), 7.58–7.63 (m, 2H), 7.65–7.69 (m, 1H), 7.91–7.94 (m, 2H)24.9 (CH), 35.8 (CH₂), 123.3 (C), 124.8 (CH), 129.4 (CH), 130.0 (CH), 133.8 (CH), 153.3 (C), 158.2 (C), 161.8 (C)1526, 1598, 1689, 2854, 2926, 3035, 3143Calcd: 233.0476; Found: 233.0476

Chromatographic and Separation Techniques for Purity Determination and Isomeric Resolution

Chromatographic methods are essential for the purification of synthesized compounds and the determination of their purity. They are also critical when isomeric products are formed during a reaction.

Column Chromatography: This is a standard purification technique used in the synthesis of 4H-pyrrolo[2,3-d]oxazole derivatives. mdpi.com The crude reaction product is passed through a stationary phase, typically silica (B1680970) gel, using a liquid mobile phase. The choice of the mobile phase, often a mixture of solvents like petroleum ether and ethyl acetate, is optimized to effectively separate the desired product from unreacted starting materials and byproducts. mdpi.com In some cases, more complex solvent systems are required for effective separation. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of a compound. While specific methods for this compound are not detailed in the literature, a typical reverse-phase HPLC (RP-HPLC) method would be employed. researchgate.net This involves using a nonpolar stationary phase (like a C8 or C18 column) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). researchgate.net The compound is detected as it elutes from the column, often by a UV detector, and its purity is calculated from the relative area of its peak in the chromatogram. researchgate.net

Isomeric Resolution: The synthesis of substituted heterocyclic rings can sometimes lead to the formation of isomers. For example, in related heterocyclic systems, chlorination at different positions on a pyrrole ring resulted in a mixture of halo-substituted derivatives. acs.org While chromatographic techniques aim to separate these isomers, it is not always possible. In such cases, spectroscopic methods like NMR are crucial for detecting and quantifying the isomeric mixture. acs.org

Interactive Table 2: Chromatographic Methods for 4H-Pyrrolo[2,3-d]oxazole Derivatives

TechniqueStationary PhaseMobile Phase System (Example)PurposeReference
Column ChromatographySilica GelLight petroleum/ethyl acetate, 4:1 (v/v)Purification of synthesized derivatives mdpi.com
Thin-Layer Chromatography (TLC)Silica Gel-Monitoring reaction progress mdpi.com
RP-HPLC (General Method)C8 or C18Acetonitrile–water (gradient or isocratic)Purity determination, stability assays researchgate.net

X-ray Crystallography for Solid-State Structural Determination of 4H-Pyrrolo[2,3-d]oxazoles

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. It provides unequivocal proof of molecular connectivity and stereochemistry.

The structure of the derivative 2-ethyl-5-phenyl-4H-pyrrolo[2,3-d]oxazole has been confirmed by single-crystal X-ray diffraction analysis. mdpi.com This analysis involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data allows for the calculation of electron density maps, from which the positions of individual atoms can be determined with high precision. The resulting structural model, often depicted as a perspective view with thermal ellipsoids, confirms the planarity of the fused ring system and the spatial orientation of the substituent groups. mdpi.com This technique is considered the gold standard for structural confirmation when a suitable single crystal can be grown. nih.gov

Future Directions and Research Perspectives for 4h Pyrrolo 2,3 D Oxazole 5 Carboxylic Acid

Emerging Research Frontiers for 4H-Pyrrolo[2,3-d]oxazole-5-carboxylic Acid and its Derivatives

The unique fused heterocyclic structure of this compound makes it a candidate for investigation across several therapeutic areas. Analysis of related chemical structures suggests promising frontiers for research and development.

Anticancer Agents: Pyrrole (B145914) and oxazole-based compounds have demonstrated significant potential in oncology. nih.govacs.org Derivatives of the 4H-pyrrolo[2,3-d]oxazole scaffold could be designed to target various cancer-related mechanisms. Research on structurally similar pyrrolo-fused systems has identified potent inhibitors of tubulin polymerization that disrupt the cellular cytoskeleton, a validated anticancer strategy. acs.org Another promising avenue is the development of kinase inhibitors. Related pyrrolo[2,3-d]pyrimidine structures have been optimized to selectively inhibit protein kinase B (Akt), a key node in cell survival signaling pathways frequently deregulated in cancer. acs.org Furthermore, the core structure bears resemblance to intermediates in the proline metabolic pathway, which is crucial for the survival and proliferation of some cancer cells, suggesting a potential metabolic target. mdpi.com

Antimicrobial and Anti-infective Agents: There is a pressing need for new antimicrobial agents to combat rising drug resistance. mdpi.com Pyrrole-containing compounds, such as pyrrolamides, are known to exert antibacterial effects by binding to specific DNA sequences. nih.gov Natural products featuring oxazole-carboxylic acid motifs have recently been isolated and shown to possess not only antimicrobial activity but also the ability to inhibit biofilm formation in pathogenic bacteria like Staphylococcus aureus. nih.gov This anti-biofilm activity represents a particularly important research frontier, as biofilms contribute significantly to chronic infections and antibiotic tolerance.

Anti-inflammatory Drugs: Chronic inflammation is a hallmark of many diseases, and cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. researchgate.net Pyrrolo-based heterocyclic systems have been successfully designed as selective COX-2 inhibitors, which can provide anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. researchgate.net The this compound scaffold could serve as a novel template for developing next-generation anti-inflammatory agents.

Table 1: Potential Therapeutic Frontiers and Biological Targets

Research Frontier Potential Biological Target(s) Rationale based on Related Scaffolds
Oncology Tubulin, Protein Kinases (e.g., Akt), Proline Metabolic Enzymes Pyrrolo-fused systems act as antimitotic agents and kinase inhibitors. acs.orgacs.org The core structure resembles key metabolic intermediates. mdpi.com
Antimicrobials DNA (sequence-specific binding), Biofilm Formation Factors Pyrrolamides bind DNA. nih.gov Natural oxazole (B20620) derivatives inhibit bacterial biofilm formation. nih.gov

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Pyrrolo[3,4-d]pyridazinone structures show selective COX-2 inhibition. researchgate.net |

Potential for Development of Advanced Chemical Tools and Probes

Beyond direct therapeutic applications, the this compound scaffold is a valuable starting point for the creation of sophisticated chemical tools to probe biological systems.

The carboxylic acid functional group is a versatile handle for chemical modification, allowing for the synthesis of esters, amides, and other derivatives. mdpi.com This enables the creation of a library of compounds to systematically explore structure-activity relationships (SAR). acs.org

Furthermore, the scaffold can be elaborated to generate specific chemical probes:

Affinity-Based Probes: By attaching a reactive group, derivatives can be designed to covalently bind to their protein target, enabling its isolation and identification.

Fluorescent Probes: Conjugation of a fluorophore to the core structure could allow for visualization of the compound's distribution within cells and tissues, aiding in mechanism-of-action studies.

Selectivity-Enhancing Probes: As seen with related kinase inhibitors, systematic modification of the scaffold can be used to develop probes with high selectivity for a single protein target, allowing for its specific functions to be studied with minimal off-target effects. acs.org

Table 2: Potential Chemical Probe Development

Probe Type Modification Strategy Purpose
Derivative Library Modify the carboxylic acid (amides, esters) or pyrrole nitrogen. Explore structure-activity relationships (SAR) to optimize potency and selectivity.
Fluorescent Probe Attach a fluorescent dye (e.g., fluorescein, rhodamine) to a non-critical position. Visualize cellular uptake, subcellular localization, and target engagement.
Photo-Affinity Label Incorporate a photo-reactive group (e.g., benzophenone, diazirine). Covalently crosslink to the biological target upon UV irradiation for target identification.

| Selective Inhibitor | Systematically alter substituents to increase binding affinity for one target over others. | Dissect the biological role of a specific protein (e.g., a single kinase isozyme). acs.org |

Integration of Multi-Omics Data in this compound Research

To fully understand the biological impact of this novel scaffold, modern systems biology approaches are essential. Integrating multi-omics data can accelerate target identification, elucidate mechanisms of action, and discover biomarkers.

Proteomics: Techniques such as thermal proteome profiling (TPP) or chemical proteomics can be used to identify the direct protein targets of a bioactive derivative in an unbiased, system-wide manner. This approach can confirm expected targets or reveal novel ones.

Transcriptomics: By analyzing changes in messenger RNA (mRNA) levels (e.g., via RNA-seq) after treating cells with a compound, researchers can map the downstream cellular pathways that are modulated. This provides a global view of the compound's effect on gene expression and cellular function.

Metabolomics: This approach analyzes changes in small-molecule metabolites, which can reveal a compound's impact on cellular metabolism. This is particularly relevant if the compound targets a metabolic enzyme, as suggested by its structural similarity to proline pathway intermediates. mdpi.com

The convergence of these datasets would provide a comprehensive understanding of how a drug candidate based on this scaffold works, what its off-target effects might be, and which patient populations might benefit most.

Table 3: Application of Omics Technologies

Omics Technology Research Application Expected Outcome
Proteomics Target Deconvolution Direct identification of protein binding partners in a cellular context.
Transcriptomics Mechanism of Action Studies A global map of up- and down-regulated genes and pathways following compound treatment.
Metabolomics Pathway Analysis Identification of metabolic pathways perturbed by the compound, revealing functional effects.

| Integrated Multi-Omics | Systems-Level Understanding | A comprehensive model of the drug's action, from direct target engagement to the ultimate cellular response. |

Challenges and Opportunities in the Comprehensive Study of this compound

The exploration of this novel compound class is not without its difficulties, yet these challenges are balanced by significant opportunities for discovery and innovation.

Challenges:

Synthetic Accessibility: While a foundational synthesis has been reported, it involves thermal isomerization at high temperatures (170–180 °C). mdpi.com These conditions may not be suitable for creating derivatives with sensitive functional groups, posing a challenge for library development.

Physicochemical Properties: As with many heterocyclic drug candidates, achieving a suitable balance of solubility, metabolic stability, and cell permeability for in vivo applications will likely require extensive medicinal chemistry optimization.

Target Selectivity: For applications like kinase inhibition, achieving high selectivity for the intended target over hundreds of other similar proteins is a major hurdle that requires significant synthetic effort and screening. acs.org

Opportunities:

Novel Chemical Space: The 4H-pyrrolo[2,3-d]oxazole core is a relatively unexplored scaffold. mdpi.com This provides a significant opportunity to discover compounds with novel mechanisms of action and to secure new intellectual property.

Versatile Chemical Handle: The carboxylic acid group serves as an excellent and highly versatile starting point for chemical elaboration, allowing for rapid exploration of SAR. mdpi.comnih.gov

Platform for Fragment-Based Discovery: The core scaffold is an ideal starting point for fragment-based drug design. By identifying low-affinity binding of the core fragment, chemists can "grow" substituents into specific pockets of a protein target to rationally design potent and selective inhibitors. acs.org

Table 4: Summary of Challenges and Opportunities

Challenges Opportunities
Developing scalable and versatile synthetic routes for diverse derivatives. Exploration of a novel, uncrowded area of chemical space. mdpi.com
Optimizing ADME/Tox properties (solubility, stability, etc.) for in vivo efficacy. The carboxylic acid provides a versatile point for chemical modification and library synthesis. mdpi.com

Q & A

Q. What are the established synthetic routes for 4H-pyrrolo[2,3-d]oxazole-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of 4H-pyrrolo[2,3-d]oxazole derivatives often involves isomerization of precursors such as 5-(2H-azirin-2-yl)oxazoles. A key method involves a DFT-optimized (B3LYP-D3/6-311+G(d,p) level with SMD solvation model for mesitylene) thermal rearrangement. This proceeds via a nitrenoid-like transition state to form a 3aH-pyrrolo[2,3-d]oxazole intermediate, followed by a 1,5-H-shift or intermolecular prototropic shift to yield the final product . Optimization requires precise temperature control (typically 80–120°C) and inert atmosphere to suppress side reactions. Solvent choice (e.g., mesitylene) and catalytic additives (e.g., Lewis acids) can enhance regioselectivity.

Q. What purification techniques are recommended for isolating this compound?

Recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) is effective for removing unreacted precursors. For complex mixtures, column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or preparative HPLC (C18 column, acetonitrile/water with 0.1% formic acid) can achieve >95% purity . Monitoring via TLC (UV-active spots) or LC-MS ensures fraction collection accuracy.

Q. How is structural characterization performed for this compound?

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR in DMSO-d6d_6 or CDCl3_3 resolve aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (broad singlet at δ 12–13 ppm). HRMS (ESI+) confirms molecular weight (e.g., [M+H]+^+ at m/z 180.0662 for C7 _7H6 _6N2 _2O3_3) .
  • X-ray crystallography : Single crystals grown via slow evaporation in ethanol can confirm the fused bicyclic structure and hydrogen-bonding motifs .

Advanced Research Questions

Q. What mechanistic insights explain the isomerization pathway to this compound?

DFT studies reveal a stepwise mechanism: (1) ring-opening of the aziridine moiety in 5-(2H-azirin-2-yl)oxazole forms a nitrenoid-like transition state; (2) cyclization generates a 3aH-pyrrolo[2,3-d]oxazole intermediate; (3) a 1,5-H-shift or intermolecular proton transfer yields the thermodynamically stable 4H-pyrrolo[2,3-d]oxazole. The activation energy for the rate-limiting step (step 1) is ~25 kcal/mol, with solvent polarity significantly influencing the pathway .

Q. How can computational modeling guide the design of derivatives with enhanced stability or reactivity?

  • DFT calculations : Optimize substituent effects on electron density (e.g., electron-withdrawing groups at the oxazole 2-position lower LUMO energy, enhancing electrophilic reactivity).
  • Molecular dynamics : Simulate solvation effects to predict solubility and aggregation behavior.
  • Docking studies : If targeting enzymes (e.g., PYCRL homologs), model interactions between the carboxylic acid moiety and active-site residues .

Q. How should researchers address contradictions in spectral data across studies?

  • Batch variability : Compare NMR chemical shifts across synthetic batches; deviations >0.1 ppm may indicate impurities or tautomeric forms.
  • Tautomerism : Use variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism in the oxazole ring).
  • Cross-validation : Correlate HRMS, IR (stretching bands for COOH at ~1700 cm1^{-1}), and elemental analysis to resolve ambiguities .

Q. What strategies are effective for studying in vitro biological activity?

  • Enzyme assays : Screen against pyrroline-5-carboxylate reductase (PYCRL) or related enzymes using UV-Vis monitoring of NADPH oxidation (λ = 340 nm).
  • Cellular uptake : Fluorescent tagging (e.g., coupling with dansyl chloride) tracks intracellular localization via confocal microscopy.
  • Toxicity profiling : MTT assays (IC50_{50} determination) in HEK-293 or HepG2 cells identify cytotoxicity thresholds .

Key Notes for Methodological Rigor

  • Synthetic reproducibility : Always report solvent batch, humidity, and catalyst purity.
  • Computational validation : Compare DFT results with experimental kinetics (e.g., Eyring plots for activation energy).
  • Biological assays : Include positive controls (e.g., known PYCRL inhibitors) and validate with triplicate measurements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.